molecular formula C18H17F3N2O2 B2591900 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine CAS No. 1903035-99-3

2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B2591900
CAS No.: 1903035-99-3
M. Wt: 350.341
InChI Key: DKBOQAJRBQAKRB-UHFFFAOYSA-N
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Description

2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety

Scientific Research Applications

2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an amine or halide.

Mechanism of Action

The mechanism of action for 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the pyrrolidine ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
  • 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)benzene
  • 2-methyl-6-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)thiophene

Uniqueness

The uniqueness of this compound lies in its combination of a pyridine ring with a trifluoromethyl group and a pyrrolidine moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Additionally, the trifluoromethyl group can enhance metabolic stability and bioavailability, which are important factors in drug development .

Properties

IUPAC Name

[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-12-4-2-7-16(22-12)25-15-8-9-23(11-15)17(24)13-5-3-6-14(10-13)18(19,20)21/h2-7,10,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBOQAJRBQAKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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